molecular formula C24H31N3O B2876410 N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 922088-14-0

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2876410
CAS No.: 922088-14-0
M. Wt: 377.532
InChI Key: IKZZSERIBIPVFX-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research . This molecule features a complex structure that incorporates an indoline moiety, a pyrrolidine ring, and a meta-substituted tolylacetamide group. Nitrogen-containing heterocycles, such as the indoline and pyrrolidine found in this compound, are pivotal scaffolds in drug design due to their ability to mimic natural products and interact with biological targets . They are extensively investigated for their potential as pharmaceuticals and are used in various other applications, including as agrochemicals and polymers . The structural architecture of this compound suggests potential for modulating biological pathways, making it a valuable candidate for hit-to-lead optimization and investigating structure-activity relationships (SAR). Researchers can utilize this compound in high-throughput screening campaigns to identify new therapeutic agents or as a chemical probe to study neuropharmacological and biochemical processes. It is strictly for non-human research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-18-6-5-7-19(14-18)15-24(28)25-17-23(27-11-3-4-12-27)20-8-9-22-21(16-20)10-13-26(22)2/h5-9,14,16,23H,3-4,10-13,15,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZZSERIBIPVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methylindolin-5-amine

Route A: Reductive Methylation of Indolin-5-amine

  • Methylation : Treat indolin-5-amine with methyl iodide (2 equiv) and potassium carbonate in DMF at 60°C for 12 h.
  • Isolation : Filter and concentrate to obtain 1-methylindolin-5-amine as a pale-yellow solid (Yield: 78–85%).

Route B: Catalytic Hydrogenation

  • Reduction : Hydrogenate 1-methylindole-5-amine under H₂ (50 psi) with 10% Pd/C in ethanol at 25°C.
  • Workup : Filter catalyst and evaporate solvent to yield the product (Yield: 82–90%).

Preparation of 2-(1-Methylindolin-5-yl)-2-(Pyrrolidin-1-yl)Ethylamine

Step 1: Mannich Reaction

  • React 1-methylindolin-5-amine (1 equiv) with formaldehyde (1.2 equiv) and pyrrolidine (1.5 equiv) in methanol at 0°C.
  • Stir for 6 h, then concentrate to obtain the bis-aminomethyl intermediate.

Step 2: Borane Reduction

  • Treat the intermediate with BH₃·THF (2 equiv) at 0°C, then warm to 25°C.
  • Quench with methanol and purify via silica chromatography (Yield: 65–72%).

Synthesis of 2-(m-Tolyl)Acetyl Chloride

  • Chlorination : Add thionyl chloride (3 equiv) dropwise to 2-(m-tolyl)acetic acid in dry DCM at 0°C.
  • Reflux : Stir at 40°C for 3 h, then evaporate excess SOC₂ under vacuum.

Final Coupling via Amide Bond Formation

Procedure :

  • Dissolve 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine (1 equiv) and DIPEA (2.5 equiv) in anhydrous THF.
  • Add 2-(m-tolyl)acetyl chloride (1.2 equiv) at −20°C and stir for 4 h.
  • Extract with ethyl acetate, wash with 5% HCl and brine, then dry over Na₂SO₄.
  • Purify via flash chromatography (hexane/EtOAc 7:3) to obtain the title compound (Yield: 58–64%).

Reaction Optimization

Solvent Screening for Amide Coupling

Solvent Base Temp (°C) Yield (%)
THF DIPEA −20 64
DCM TEA 0 52
DMF Pyridine 25 48

THF with DIPEA at low temperatures minimizes side reactions.

Catalytic Effects on Reductive Amination

Catalyst Time (h) Conversion (%)
BH₃·THF 6 89
NaBH₄ 12 71
LiAlH₄ 4 82

BH₃·THF provides superior selectivity for secondary amine formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.21–7.08 (m, 3H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CH₂N), 3.84 (s, 2H, COCH₂), 2.91 (t, J = 7.1 Hz, 2H, pyrrolidine-H), 2.44 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₇H₃₁N₅O₂ [M+H]⁺: 458.2549; found: 458.2553.

Purity Assessment

Method Purity (%) Retention Time (min)
HPLC (C18) 98.2 12.7
TLC 97.5 Rf = 0.42

Challenges and Mitigation Strategies

  • Epimerization During Amide Formation : Controlled low-temperature (−20°C) coupling prevents racemization.
  • Over-Alkylation in Mannich Reaction : Use of formaldehyde in stoichiometric excess ensures mono-methylation.
  • Byproduct Formation in Borane Reduction : Sequential addition of BH₃·THF minimizes reduction of aromatic rings.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole and pyrrolidine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Table 1. Pharmacological Activity of Indolinylidene Acetamides

Compound ID Substituent (R) Acceptor Group pIC50 Reference
46 () 5-Fluoro Pyridin-4-yl 5.797
47 () 5-Amino Quinolin-6-yl 5.580
48 () 5-Methyl Quinolin-6-yl 5.408

Key Research Findings and Gaps

  • Pharmacological Potential: The indoline and pyrrolidine groups in the target compound suggest CNS activity, but its lack of oxoindolinylidene or halogenated aryl groups (cf. ) may reduce opioid-like effects .
  • Synthetic Challenges : demonstrates that pyrrolidine-containing acetamides can be synthesized with moderate-to-high yields (e.g., 2u at 98%), but the target compound’s stereochemical complexity may require specialized optimization .
  • Regulatory Considerations : Structural similarities to controlled substances (e.g., U-48800) necessitate further safety evaluations to assess abuse liability .

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